molecular formula C9H9BrO2 B1379937 2-Bromo-3,5-dimethylbenzoic acid CAS No. 7697-33-8

2-Bromo-3,5-dimethylbenzoic acid

Cat. No.: B1379937
CAS No.: 7697-33-8
M. Wt: 229.07 g/mol
InChI Key: VPNWKPSTJOTTHA-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by a bromine atom and two methyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,5-dimethylbenzoic acid can be synthesized through several methods. One common method involves the bromination of 3,5-dimethylbenzoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-3,5-dimethylbenzoic acid when methoxide is the nucleophile.

    Coupling: Biaryl compounds are formed through the coupling of the aromatic rings.

    Reduction: 2-Bromo-3,5-dimethylbenzyl alcohol is formed upon reduction of the carboxylic acid group.

Scientific Research Applications

2-Bromo-3,5-dimethylbenzoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its derivatives explores potential pharmaceutical applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylbenzoic acid depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.

    2-Bromo-4,6-dimethylbenzoic Acid: Has bromine and methyl groups at different positions, leading to different reactivity and applications.

    2-Chloro-3,5-dimethylbenzoic Acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and properties.

Uniqueness

2-Bromo-3,5-dimethylbenzoic acid is unique due to the presence of both bromine and methyl groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo selective substitution and coupling reactions makes it valuable in the preparation of complex molecules.

Properties

IUPAC Name

2-bromo-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNWKPSTJOTTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301188
Record name 2-Bromo-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-33-8
Record name 2-Bromo-3,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7697-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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